3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
Description
The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide features a thiophene-2-carboxamide core with a sulfamoyl group at position 2. The sulfamoyl moiety is substituted with a methyl and 4-ethoxyphenyl group, while the carboxamide nitrogen is linked to a thiophen-2-ylmethyl substituent. This structure combines lipophilic (4-ethoxy, thiophenyl) and polar (sulfamoyl, carboxamide) groups, influencing its physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S3/c1-3-25-15-8-6-14(7-9-15)21(2)28(23,24)17-10-12-27-18(17)19(22)20-13-16-5-4-11-26-16/h4-12H,3,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCLOULGDDUETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a member of the thiophene carboxamide derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, as well as its potential mechanisms of action.
Structural Formula
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 446.5 g/mol |
| Molecular Formula | C21H22N2O5S2 |
| CAS Number | 1251583-33-1 |
Anticancer Activity
Thiophene carboxamide derivatives have been studied for their potential as anticancer agents. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Hep3B Cell Line
A study demonstrated that thiophene carboxamide derivatives showed promising activity against Hep3B hepatocellular carcinoma cells. The compound exhibited an IC50 value comparable to established anticancer drugs, suggesting that it may inhibit cell proliferation through mechanisms such as tubulin binding and disruption of microtubule dynamics .
Antibacterial Activity
The antibacterial properties of thiophene derivatives have also been explored. These compounds show effectiveness against both Gram-positive and Gram-negative bacteria.
Comparative Analysis
In a comparative study, this compound demonstrated higher antibacterial activity than traditional antibiotics such as ampicillin. The structural modifications in the compound contribute to enhanced hydrophilicity and improved interaction with bacterial membranes .
Antioxidant Activity
The antioxidant potential of thiophene carboxamide derivatives has been evaluated using various assays, including the ABTS assay. Compounds in this class have shown significant radical scavenging activity.
Results Summary
| Compound | % Inhibition (ABTS) |
|---|---|
| 3-amino thiophene | 62.0% |
| 3-hydroxy thiophene | 54.9% |
| 3-methyl thiophene | 46.9% |
These results indicate that structural variations significantly influence antioxidant capacity, with certain substitutions enhancing efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Interaction : Similar to Combretastatin A4, this compound may bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest in cancer cells.
- Enzyme Inhibition : The sulfamoyl group may interact with specific enzymes involved in inflammatory pathways or cancer progression, inhibiting their activity and reducing disease symptoms.
- Radical Scavenging : The presence of electron-donating groups enhances the compound's ability to neutralize free radicals, contributing to its antioxidant effects.
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Nitrogen
- Target Compound : Thiophen-2-ylmethyl group (C₅H₅S-CH₂).
- Analog 1: N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (): Substituent: 4-Chlorophenethyl group.
- Analog 2: N-(4-ethylphenyl)methyl (F420-0841, ): Substituent: 4-Ethylphenylmethyl. Molecular Weight: 458.6 g/mol vs. target compound (~473.6 g/mol).
- Analog 3: N-(2-methoxyphenyl)methyl (F420-0843, ): Substituent: 2-Methoxyphenylmethyl. Molecular Weight: 460.57 g/mol.
Variations in the Sulfamoyl/Sulfonyl Group
Core Heterocycle Modifications
- Analog 6: SAG derivatives (e.g., 3-chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide) (): Core: Benzothiophene instead of thiophene. Impact: Expanded aromatic system enhances affinity for hydrophobic binding pockets (e.g., Smoothened receptor) but increases molecular weight (~550 g/mol) .
- Analog 7 : N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl) sulfonamide derivatives ():
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
